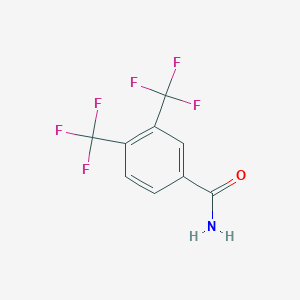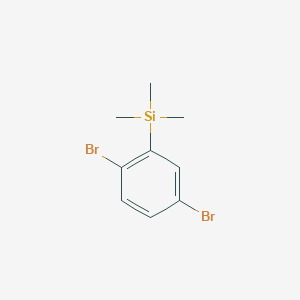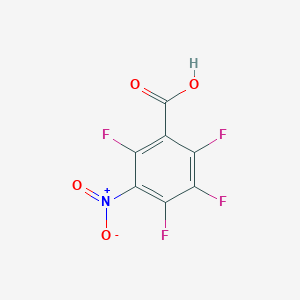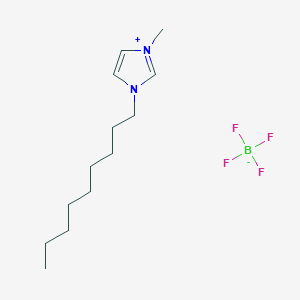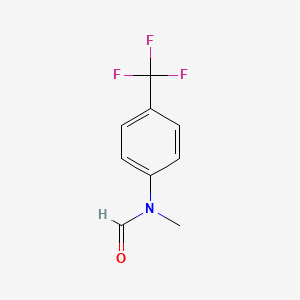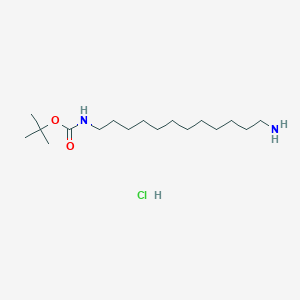
Boc-DADod*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-DADod*HCl” is a compound that is used for pharmaceutical testing . It is also used in the production of inhibitors and agonists.
Synthesis Analysis
The synthesis of this compound involves the use of the Boc strategy, which is environmentally friendly and uses water as a solvent . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular structure of this compound is related to the Boc group, which is a protective group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .Chemical Reactions Analysis
The chemical reactions involving this compound include the deprotection of the Boc group . This process involves the use of hydrogen chloride and can take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its Boc group. The Boc group is highly soluble in organic solvents . The Boc group is also stable to most bases and nucleophiles .Wissenschaftliche Forschungsanwendungen
Boc-DADod*HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are short chains of amino acids. It has also been used in the synthesis of polymers, which are large molecules composed of repeating units. Additionally, this compound has been used in the synthesis of small molecules, such as drugs and pharmaceuticals.
Wirkmechanismus
Boc-DADod*HCl acts as a reagent in a variety of chemical reactions. It is capable of reacting with carboxylic acids and amines to form amides and esters. Additionally, it is capable of reacting with alcohols to form ethers. These reactions are typically carried out in an aqueous solution at a temperature of 60-80°C.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-DADod*HCl has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is capable of reacting with a variety of compounds and can be used in a variety of chemical reactions. However, one limitation is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of future directions for the use of Boc-DADod*HCl in scientific research. One potential direction is the development of new synthetic methods for the synthesis of peptides, polymers, and small molecules. Additionally, further research could be conducted on the biochemical and physiological effects of this compound and its potential uses in the development of drugs and pharmaceuticals. Finally, further research could be conducted on the stability of this compound and the development of methods to improve its stability.
Synthesemethoden
Boc-DADod*HCl is synthesized by reacting the sulfonic acid group of p-toluenesulfonic acid with an alkyl group, such as a dodecyl group. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting compound is this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOACGULWTOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

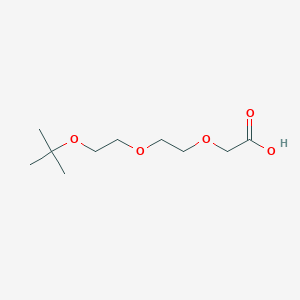

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)

